molecular formula C11H8N4O2S2 B1361400 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 64047-46-7

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B1361400
CAS No.: 64047-46-7
M. Wt: 292.3 g/mol
InChI Key: HZRFQEQYOQGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide typically involves the reaction of a pyrimidin-2-ylbenzenesulfonamide precursor with thiophosgene (CSCl₂) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thiourea, carbamate, and thiocarbamate derivatives, which have various applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is unique due to the presence of both the pyrimidine ring and the isothiocyanate group, which confer specific reactivity and biological activity. The pyrimidine ring enhances its potential as a pharmacophore in drug design, while the isothiocyanate group provides a reactive site for covalent modification of biomolecules .

Properties

IUPAC Name

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S2/c16-19(17,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)14-8-18/h1-7H,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRFQEQYOQGXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214125
Record name Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-46-7
Record name Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.